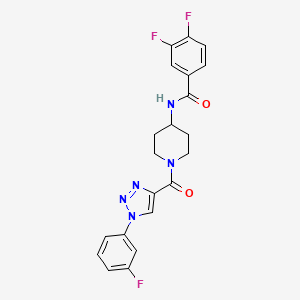

3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-Difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound known for its intriguing structure and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds containing a triazole ring, which has shown significant biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide typically involves multiple steps:

Formation of Triazole Ring: : The initial step involves the formation of the triazole ring. This can be achieved through a [3+2] cycloaddition reaction between azides and alkynes, often referred to as the "click" reaction. This reaction requires a copper(I) catalyst and can be carried out at room temperature.

Coupling with Piperidinyl Group: : The triazole derivative is then coupled with a piperidinyl compound through an amide bond formation reaction. This usually involves the use of coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as DIPEA (N,N-diisopropylethylamine).

Introduction of Difluorobenzamide: : Finally, the difluorobenzamide group is introduced using standard amidation protocols, often involving the use of amine coupling partners under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes for large-scale synthesis. Continuous flow reactors, automated synthesis equipment, and process optimization techniques can be employed to enhance yield and purity while minimizing environmental impact and cost.

Analyse Des Réactions Chimiques

Types of Reactions

3,4-Difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide can undergo various chemical reactions, including:

Oxidation: : Can occur at the triazole or piperidinyl moiety, leading to the formation of corresponding oxides or dehydrogenated products.

Reduction: : May involve the reduction of the carbonyl group to the corresponding alcohol.

Substitution: : Fluorine atoms on the aromatic rings can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: : Reagents like PCC (pyridinium chlorochromate) or Swern oxidation conditions.

Reduction: : Reagents like LiAlH₄ (lithium aluminum hydride) or NaBH₄ (sodium borohydride).

Substitution: : Conditions involving strong nucleophiles such as organolithium or Grignard reagents.

Major Products

Oxidized triazole derivatives

Reduced piperidinyl alcohols

Various substituted aromatic compounds

Applications De Recherche Scientifique

Pharmacological Effects

Research indicates that compounds with similar structures exhibit diverse biological activities. Notably, the triazole ring can act as a hydrogen bond donor and acceptor, influencing its interaction with various enzymes and receptors. This characteristic suggests potential applications in:

- Antimicrobial Activity : Similar triazole derivatives have shown promising anti-tubercular activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM .

- Anticancer Properties : The compound's ability to inhibit specific cellular pathways may contribute to its anticancer potential. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells .

Study on Antimicrobial Activity

A study conducted on similar triazole compounds showed that derivatives exhibited significant antimicrobial activity against various pathogens. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, suggesting their potential as therapeutic agents .

Evaluation of Anticancer Effects

Another investigation focused on the anticancer properties of triazole derivatives indicated that these compounds could effectively target cancer cell lines. The mechanism involved the modulation of signaling pathways associated with cell proliferation and survival .

Data Table: Comparison of Biological Activities

Mécanisme D'action

The biological activity of 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is often attributed to its interaction with specific molecular targets:

Molecular Targets: : This compound may target enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: : Can influence various signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses.

Comparaison Avec Des Composés Similaires

When compared to similar compounds, 3,4-difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide stands out due to its unique fluorinated structure and triazole ring. Similar compounds include:

3,4-Difluorobenzamide derivatives: : These share similar aromatic substitution patterns but lack the triazole and piperidinyl moieties.

Triazole-piperidine hybrids: : Compounds with similar core structures but different substituents or functional groups, which may exhibit varied biological activities.

Fluorinated triazoles: : These are known for their stability and biological activity, often used in pharmaceutical research.

Activité Biologique

3,4-Difluoro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a novel compound that has garnered attention for its potential biological activities. This compound integrates a 1,2,3-triazole scaffold, which is known for its diverse pharmacological properties, including antifungal and antitumor activities. The following sections provide a detailed examination of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C22H20F3N5O2

- IUPAC Name : this compound

- CAS Number : 1251617-45-4

The incorporation of fluorine atoms in the structure enhances the lipophilicity and biological activity of the compound.

Antifungal Activity

Recent studies have highlighted the antifungal properties of triazole derivatives. For instance, compounds containing the triazole moiety have been shown to exhibit significant antifungal activity against various strains of fungi such as Candida albicans and Aspergillus fumigatus.

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | C. albicans | 0.5 µg/mL |

| Compound 2 | A. fumigatus | 0.75 µg/mL |

| 3,4-Difluoro... | C. krusei | TBD |

In a comparative study, triazole derivatives exhibited potent inhibition of fungal growth due to their ability to interfere with ergosterol biosynthesis in fungal cell membranes .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that triazole-based compounds can target specific kinases involved in cancer proliferation.

Case Study: Polo-like Kinase Inhibition

A study explored the inhibitory effects of triazole derivatives on Polo-like kinase 1 (Plk1), a key regulator in cell division and a target in cancer therapy. The results demonstrated that certain triazole analogs significantly inhibited Plk1 activity, leading to reduced proliferation of cancer cells in vitro .

Table 2: Inhibition of Plk1 by Triazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.21 | MCF-7 |

| Compound B | 0.50 | HeLa |

| 3,4-Difluoro... | TBD | TBD |

Trypanocidal Activity

Another promising aspect of this compound is its activity against Trypanosoma cruzi, the causative agent of Chagas disease. Triazole derivatives have shown potential as trypanocidal agents with IC50 values indicating significant efficacy against both the trypomastigote and amastigote forms of the parasite.

Table 3: Trypanocidal Activity of Triazole Derivatives

| Compound | IC50 (µM) | Form |

|---|---|---|

| Compound C | 10 | Trypomastigote |

| Compound D | <6 | Amastigote |

| 3,4-Difluoro... | TBD | TBD |

The biological activities of this compound can be attributed to its structural features that facilitate interactions with biological targets:

- Inhibition of Enzymatic Pathways : The triazole ring system is known to inhibit enzymes such as cytochrome P450, which is crucial for the metabolism of various compounds.

- Disruption of Cellular Processes : By targeting specific kinases and pathways involved in cell proliferation and survival, these compounds can induce apoptosis in cancer cells.

Propriétés

IUPAC Name |

3,4-difluoro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N5O2/c22-14-2-1-3-16(11-14)29-12-19(26-27-29)21(31)28-8-6-15(7-9-28)25-20(30)13-4-5-17(23)18(24)10-13/h1-5,10-12,15H,6-9H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFZPYJECZJKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.